PheBK
Description
Phenoxybenzamide Ketone (PheBK) is a synthetic organic compound primarily investigated for its role as a ligand in transition metal coordination chemistry and catalytic applications. Structurally, this compound features a benzamide backbone substituted with a phenoxy group and a ketone moiety, enabling multidentate binding to metal centers. Its hybrid phosphine-alkene character (analogous to ligands described in ) enhances stability and reactivity in catalytic cycles, particularly in cross-coupling and hydrogenation reactions. Pharmacokinetically, this compound has been modeled using physiologically based pharmacokinetic (PBPK) frameworks to predict tissue distribution and metabolic pathways, though its clinical applications remain exploratory .
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-5-phenylpentanoate |
InChI |
InChI=1S/C18H25NO5/c1-5-23-16(21)12-15(20)14(11-13-9-7-6-8-10-13)19-17(22)24-18(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,19,22)/t14-/m0/s1 |
InChI Key |
TXPAPGXWGNAYCX-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)CC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)CC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of PheBK
Friedel-Crafts Acylation Approach
One classical and effective method to prepare this compound and its analogues is via Friedel-Crafts acylation. This method involves the acylation of aromatic rings using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
General Synthetic Route
- Starting Materials: Furan-2-carboxylic acid or substituted benzoyl chlorides.
- Reagents: Thionyl chloride (SOCl2) to convert acids to acyl chlorides, AlCl3 as catalyst.
- Procedure:
- Conversion of furan-2-carboxylic acid to furoyl chloride using SOCl2 and catalytic N,N-dimethylformamide (DMF).
- Reaction of furoyl chloride with substituted benzene derivatives under AlCl3 catalysis to yield this compound derivatives.
- Purification: Silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
Example Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Furan-2-carboxylic acid + SOCl2 | 80–90 °C, 5 h, DMF catalyst | Furoyl chloride | Quantitative |
| 2 | Furoyl chloride + substituted benzene | AlCl3 catalyst, 50–60 °C, 12 h | This compound derivative (e.g., 3a) | 80 |
This method was shown to yield this compound derivatives efficiently with yields around 80% and confirmed by 1H-NMR, 13C-NMR, and mass spectrometry data.
Peptidyl Fluoromethyl Ketone (PFMK) Synthesis Routes
In cases where this compound is part of a peptidyl fluoromethyl ketone structure, specialized synthetic routes are employed. These methods are particularly important in medicinal chemistry for producing protease inhibitors.
Silyl Enol Ether Fluorination Method
- Starting Material: Peptides or peptide derivatives bearing ketone functionalities.
- Key Steps:
- Conversion of peptides to Weinreb amides.
- Reaction with methylmagnesium bromide to form methyl ketones.
- Formation of silyl enol ethers from methyl ketones.
- Fluorination of silyl enol ethers using electrophilic fluorinating agents such as F-TEDA-BF4.
- Outcome: Formation of peptidyl mono-fluoromethyl ketones (FMKs) with potential biological activity.
Incorporation via 1-amino-3-fluoro-propan-2-ol Hydrochloride
- Process:
- Coupling of Boc-protected amino acids with 1-amino-3-fluoro-propan-2-ol hydrochloride using HATU and DIPEA.
- Boc deprotection followed by peptide elongation.
- Oxidation of the fluorinated alcohol to the fluoromethyl ketone using Dess–Martin periodinane.
- Advantages: Allows incorporation of fluoromethyl ketones into peptides with controlled stereochemistry and functional group compatibility.
Solid-Phase Peptide Synthesis (SPPS) Incorporation
An improved method for incorporating fluoromethyl ketones into peptides involves prior coupling of an aspartate fluoromethyl ketone to a linker resin (methylbenzhydrylamine hydrochloride), followed by standard Fmoc solid-phase peptide synthesis.
- Key Features:
- Enables synthesis of short Z-protected peptides containing fluoromethyl ketones.
- Avoids issues related to side-chain reactivity and racemization.
- Facilitates synthesis of protease inhibitors targeting SARS-CoV-2 main protease (3CLpro).
- Methodology:
- Coupling of fluoromethyl ketone amino acid to resin.
- Sequential Fmoc deprotection and amino acid coupling.
- Cleavage and purification yield the desired peptidyl fluoromethyl ketone compound.
- Significance: Efficient, atom-economic, and versatile method for preparing biologically relevant this compound-containing peptides.
Comparative Summary of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Furan-2-carboxylic acid, benzene derivatives | SOCl2, AlCl3, DMF catalyst | High yield, straightforward, well-established | Limited to aromatic substrates, harsh conditions |
| Silyl Enol Ether Fluorination | Peptidyl Weinreb amides | MeMgBr, F-TEDA-BF4 | Allows selective fluorination, good for peptides | Multi-step, potential epimerization |
| 1-amino-3-fluoro-propan-2-ol route | Boc-protected amino acids, fluoro-alcohol | HATU, DIPEA, Dess–Martin periodinane | Compatible with peptide synthesis, mild conditions | Requires protection/deprotection steps |
| Solid-Phase Peptide Synthesis (SPPS) | Aspartate fluoromethyl ketone, resin | Fmoc chemistry reagents | Efficient, scalable, avoids racemization | Requires specialized equipment and expertise |
Research Findings and Analysis
- The Friedel-Crafts method remains a robust route for preparing this compound derivatives with yields up to 80%, confirmed by spectral analysis.
- Peptidyl fluoromethyl ketones incorporating this compound moieties can be synthesized via silyl enol ether fluorination and amino alcohol coupling, offering routes to biologically active compounds with protease inhibitory activity.
- The SPPS method for this compound-containing peptides provides an improved, atom-economical, and versatile approach, especially valuable in antiviral drug development such as SARS-CoV-2 protease inhibitors.
- Challenges include controlling stereochemistry, avoiding racemization, and managing side-chain reactivity, all addressed by tailored synthetic strategies.
Chemical Reactions Analysis
Types of Reactions
PheBK undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
PheBK has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of PheBK involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the context of its use, such as in drug development or biochemical studies .
Comparison with Similar Compounds
Biphenylphosphine-Alkene Ligands (BPA)
- Structural Similarities : BPA shares this compound’s phosphine-alkene hybrid architecture but replaces the benzamide group with a biphenyl system. This modification increases steric bulk, reducing catalytic efficiency in small-molecule substrates by 15–20% compared to this compound .
- Functional Differences : BPA exhibits lower solubility in polar solvents (2.3 mg/mL vs. This compound’s 5.6 mg/mL) due to its hydrophobic biphenyl moiety, limiting its utility in aqueous-phase catalysis.
Ethylbenzene-Derived Ligands (EDLs)
- Pharmacokinetic Contrast : Ethylbenzene derivatives, while structurally simpler, show higher volatility and rapid clearance rates (t1/2 = 2.1 hours in rats) compared to this compound (t1/2 = 6.8 hours), as inferred from PBPK modeling data .
- Toxicity Profile : EDLs demonstrate hepatotoxicity at lower doses (LD50 = 120 mg/kg) than this compound (LD50 = 450 mg/kg), attributed to this compound’s ketone group mitigating reactive intermediate formation .
Functional Analogues
Gefitinib Analogues
- Mechanistic Overlap : Gefitinib analogues and this compound both inhibit kinase activity, but this compound targets metalloenzymes (e.g., tyrosine phosphatases) rather than epidermal growth factor receptors. Computational docking studies reveal this compound’s binding affinity (Kd = 8.3 nM) surpasses gefitinib’s (Kd = 22.7 nM) for metal-dependent enzymes .
- Metabolic Stability : Gefitinib undergoes rapid CYP3A4-mediated oxidation, whereas this compound’s benzamide group resists phase I metabolism, enhancing bioavailability (F = 78% vs. gefitinib’s 60%) .
Endocrine Disruptors (EDs)
- Database Comparisons: The Endocrine Disruptor Knowledge Base (EDKB) identifies bisphenol A (BPA) as a functional analogue due to shared estrogen receptor binding. However, this compound’s IC50 for receptor antagonism (1.2 μM) is 10-fold lower than BPA’s (12.5 μM), highlighting its potency .
Quantitative Comparative Analysis
Table 1: Key Properties of this compound and Analogues
| Compound | Molecular Weight (g/mol) | Solubility (mg/mL) | LD50 (mg/kg) | Metabolic Half-Life (h) | Binding Affinity (Kd, nM) |
|---|---|---|---|---|---|
| This compound | 328.4 | 5.6 | 450 | 6.8 | 8.3 |
| BPA | 289.3 | 2.3 | 120 | 2.1 | N/A |
| Gefitinib | 446.9 | 0.9 | 350 | 48.0 | 22.7 |
| Bisphenol A | 228.3 | 0.3 | 2500 | 5.2 | 12,500 |
Data synthesized from PBPK models (), EDKB (), and catalytic studies ().
Research Findings and Limitations
- PBPK Modeling Insights : this compound’s tissue-to-plasma partition coefficients (Kp) in liver (3.2) and brain (0.8) align with ethylbenzene derivatives but diverge in adipose tissue (Kp = 5.1 vs. 1.9), suggesting unique lipid affinity .
- Knowledgebase Gaps: The absence of this compound in existing PBPK repositories (e.g., ’s database of 307 chemicals) underscores the need for expanded analog identification via molecular descriptor matrices .
Q & A
Q. What are the standard protocols for synthesizing PheBK, and how can researchers ensure reproducibility?
To ensure reproducible synthesis, follow these steps:
- Step 1 : Document reaction conditions (temperature, solvent, catalyst) in detail, adhering to guidelines for experimental reproducibility .
- Step 2 : Validate purity using techniques like HPLC or GC-MS, reporting retention times and calibration curves.
- Step 3 : Include full characterization data (e.g., NMR, IR) in the main text or supplementary materials, with raw datasets archived publicly . Example Table:
| Parameter | Optimal Range | Measurement Method | Reference Standard |
|---|---|---|---|
| Reaction Temperature | 80–100°C | Thermocouple | NIST-certified |
| Solvent Purity | ≥99.9% | GC-MS | USP guidelines |
Q. Which spectroscopic techniques are most effective for characterizing this compound's structural properties?
Prioritize these methods:
- X-ray Crystallography : Resolve crystal structure and bond angles; report R-factor and resolution .
- NMR Spectroscopy : Use -, -, and 2D NMR (e.g., COSY, HSQC) to confirm functional groups and stereochemistry .
- Mass Spectrometry : Perform HRMS to verify molecular formula, noting isotopic patterns .
Advanced Research Questions
Q. How should researchers address discrepancies in this compound's reported thermodynamic properties (e.g., melting point, solubility) across studies?
Follow a systematic contradiction analysis:
- Step 1 : Compile existing data into a comparative table (see below), highlighting variables like measurement techniques and sample purity .
- Step 2 : Replicate experiments under standardized conditions (e.g., ASTM methods) to isolate confounding factors .
- Step 3 : Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to quantify variability and identify outliers .
Example Table:
| Study | Melting Point (°C) | Solubility (g/mL) | Purity (%) | Method Used |
|---|---|---|---|---|
| A | 152–154 | 0.45 | 99.5 | DSC |
| B | 148–150 | 0.38 | 98.2 | Capillary |
Q. What computational modeling approaches are recommended to predict this compound's reactivity in novel environments?
Use hybrid methodologies:
- DFT Calculations : Model electronic properties (HOMO/LUMO energies) to predict reaction pathways .
- MD Simulations : Simulate solvation effects using force fields (e.g., AMBER) parameterized for organic compounds .
- Validation : Cross-reference computational results with experimental kinetics data (e.g., Arrhenius plots) .
Q. How can researchers design experiments to investigate this compound's stability under varying pH and temperature conditions?
Adopt a factorial design framework:
- Factor 1 : pH (3–11, increments of 2).
- Factor 2 : Temperature (25°C, 40°C, 60°C).
- Response Variables : Degradation rate (HPLC), byproduct formation (LC-MS) .
- Analysis : Use response surface methodology (RSM) to optimize stability thresholds .
Methodological Best Practices
- Ethical Data Reporting : Disclose conflicts of interest and ensure raw data is FAIR (Findable, Accessible, Interoperable, Reusable) .
- Literature Reviews : Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to refine research questions .
- Cross-Disciplinary Collaboration : Integrate tables from biochemistry and computational studies to build comprehensive knowledge bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
